3-Fluoro-4-hydroxy-5-nitrobenzamide
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Overview
Description
3-Fluoro-4-hydroxy-5-nitrobenzamide is an organic compound with the molecular formula C7H5FN2O4 It is a derivative of benzamide, characterized by the presence of fluorine, hydroxyl, and nitro functional groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-hydroxy-5-nitrobenzamide typically involves the nitration of 3-fluoro-4-hydroxybenzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-hydroxy-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-fluoro-4-oxo-5-nitrobenzamide.
Reduction: Formation of 3-fluoro-4-hydroxy-5-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-4-hydroxy-5-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-hydroxy-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-hydroxy-5-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of an amide group.
3-Fluoro-4-hydroxy-5-methoxybenzaldehyde: Similar structure but with a methoxy group and an aldehyde group instead of a nitro group and an amide group.
Uniqueness
3-Fluoro-4-hydroxy-5-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the fluorine atom enhances its stability and potential interactions with biological targets, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C7H5FN2O4 |
---|---|
Molecular Weight |
200.12 g/mol |
IUPAC Name |
3-fluoro-4-hydroxy-5-nitrobenzamide |
InChI |
InChI=1S/C7H5FN2O4/c8-4-1-3(7(9)12)2-5(6(4)11)10(13)14/h1-2,11H,(H2,9,12) |
InChI Key |
VHXUJVAJMJAMKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)F)C(=O)N |
Origin of Product |
United States |
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